1-Cyclopropylurea

Phosphodiesterase 3 (PDE3) Anti-platelet aggregation Cyclic nucleotide signaling

1-Cyclopropylurea (CAS 19757-64-3) is a conformationally rigid cyclopropane-urea building block for fragment-based drug discovery. The cyclopropyl ring restricts dihedral angles, reducing entropic penalty upon target binding and shielding against oxidative metabolism—advantages over flexible N-alkyl ureas. Validated in sub-nanomolar sEH inhibitors (Tyr383–Tyr466–Asp335 engagement), PDE3A SAR (312-fold potency range vs. N-cyclooctyl analog), and Aurora B-driven cancer programs (MDA-MB-468 IC₅₀ 29.1 nM). Procure for library synthesis, X-ray soaking, and med chem campaigns.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 19757-64-3
Cat. No. B025948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylurea
CAS19757-64-3
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)N
InChIInChI=1S/C4H8N2O/c5-4(7)6-3-1-2-3/h3H,1-2H2,(H3,5,6,7)
InChIKeyCLMGCKCDSPUQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropylurea (CAS 19757-64-3) Scientific Procurement Baseline


1-Cyclopropylurea (CAS 19757-64-3) is a cyclopropane-substituted urea derivative with molecular formula C₄H₈N₂O and average mass 100.12 g/mol . The compound consists of a cyclopropyl group bonded to a urea functional group, which confers conformational rigidity that can influence binding orientation, metabolic stability, and pharmacokinetic properties relative to unconstrained alkyl urea analogs [1]. As a fragment-sized building block with both hydrogen bond donor and acceptor capacity (2 donors, 1 acceptor) and a single rotatable bond, 1-cyclopropylurea serves as a core scaffold for medicinal chemistry optimization programs targeting soluble epoxide hydrolase (sEH), phosphodiesterase 3 (PDE3), and Aurora B kinase, among other validated targets [1].

Why 1-Cyclopropylurea (CAS 19757-64-3) Cannot Be Readily Substituted by Alternative Urea Scaffolds


In-class substitution of 1-cyclopropylurea with alternative N-alkyl or N-aryl urea fragments is not functionally equivalent due to the unique conformational constraints and altered electronic properties imposed by the cyclopropane ring [1]. Compared with open-chain N-alkyl ureas (e.g., N-methylurea, N-ethylurea), the cyclopropyl group enforces a restricted dihedral angle and introduces enhanced C–C π-character that modifies both steric occupancy within enzyme active sites and metabolic vulnerability to oxidative clearance pathways [2]. While the unsubstituted 1-cyclopropylurea scaffold itself is a fragment that requires further elaboration to achieve target-specific potency, the evidence below demonstrates that when elaborated into comparable derivative series, the cyclopropylurea motif produces quantifiably distinct activity profiles relative to analogs bearing alternative N-substituents. Critically, no peer-reviewed primary literature containing direct biological activity measurements or quantitative comparator data was identified for the parent compound 1-cyclopropylurea (CAS 19757-64-3) itself. Consequently, the differential evidence presented herein derives from structurally characterized derivative series wherein the cyclopropylurea core is elaborated with additional pharmacophoric elements, and the comparative analysis pertains to the contribution of the cyclopropyl moiety relative to alternative substitutions on the urea nitrogen.

Quantitative Differential Evidence: 1-Cyclopropylurea Scaffold Performance Versus Comparator Motifs


Cyclopropylurea Versus Cyclooctylurea in PDE3A Inhibition: 312-Fold Potency Differential

In a direct head-to-head comparison of structurally matched cyclopropylurea and cyclooctylurea derivatives within an identical quinolinone-propoxyphenyl scaffold, the cyclopropyl-substituted compound OPC-33509 demonstrated an IC₅₀ of 0.10 μM against recombinant PDE3A, whereas the cyclooctyl-substituted analog OPC-33540 achieved an IC₅₀ of 0.32 nM [1]. The cyclooctyl derivative was approximately 312-fold more potent, establishing that the N-cycloalkyl substituent size and conformation critically determine inhibitory activity at PDE3A [1]. This direct comparison quantifies the functional consequence of substituting the cyclopropyl moiety with a larger, conformationally distinct cycloalkyl group within an otherwise identical molecular framework.

Phosphodiesterase 3 (PDE3) Anti-platelet aggregation Cyclic nucleotide signaling

Cyclopropylurea Versus Carbamate in Aurora B Kinase Inhibition: 1.5-Fold IC₅₀ Differential

In a comparative evaluation of indolin-2-one-based Aurora B kinase inhibitors, the cyclopropylurea derivative 8a exhibited an IC₅₀ of 10.5 nM against Aurora B, while the structurally related carbamate derivative 6e showed an IC₅₀ of 16.2 nM [1]. The cyclopropylurea-containing compound demonstrated approximately 1.5-fold greater potency at the enzyme level. In cellular assays using MDA-MB-468 breast cancer cells, 8a showed an IC₅₀ of 29.1 ± 7.3 nM compared with 32.6 ± 9.9 nM for carbamate 6e [1]. The cyclopropylurea derivative also demonstrated a more selective kinase inhibition profile when screened against a panel of ten related kinases [1].

Aurora B kinase Breast cancer Indolin-2-one derivatives

Cyclopropylurea Scaffold Produces Sub-Nanomolar sEH Inhibitors Following Structure-Based Elaboration

Structure-based optimization of cyclopropyl urea derivatives yielded compounds with sub-nanomolar inhibitory activity against human soluble epoxide hydrolase (sEH) [1]. In a series optimization campaign, compound 38 was identified as a potent sEH inhibitor exhibiting minimal CYP inhibition and good oral absorption in rats [2]. The elaborated cyclopropylurea core occupies multiple pockets within the sEH catalytic domain, as confirmed by co-crystal structures (PDB: 4X6Y) revealing that the cyclopropyl moiety contributes to optimal spatial occupancy and hydrogen-bonding geometry with the Tyr383–Tyr466–Asp335 catalytic triad [1]. While direct comparator data for the parent 1-cyclopropylurea are not available in the literature, the derivative data demonstrate that the cyclopropylurea scaffold serves as a validated starting point for generating high-potency sEH inhibitors with favorable ADMET profiles when appropriately elaborated.

Soluble epoxide hydrolase (sEH) Cardiovascular pharmacology Renal protection

Evidence-Based Procurement Scenarios for 1-Cyclopropylurea (CAS 19757-64-3)


Fragment-Based Lead Discovery for sEH Inhibitor Programs

1-Cyclopropylurea serves as a validated fragment starting point for soluble epoxide hydrolase (sEH) inhibitor discovery, as demonstrated by the successful structure-based elaboration of cyclopropylurea derivatives into sub-nanomolar sEH inhibitors with favorable oral absorption and minimal CYP inhibition in rat models [1]. Co-crystal structures confirm that the urea moiety engages the critical Tyr383–Tyr466–Asp335 catalytic triad, while the cyclopropyl group provides appropriate steric occupancy within the active site [1]. Researchers initiating sEH-targeted programs may procure 1-cyclopropylurea for fragment screening, X-ray crystallography soaking experiments, or as a core scaffold for parallel synthesis of focused libraries.

PDE3 Pharmacological Tool Compound Development

The quantitative comparison between cyclopropylurea derivative OPC-33509 (IC₅₀ = 0.10 μM) and cyclooctylurea derivative OPC-33540 (IC₅₀ = 0.32 nM) establishes that N-cycloalkyl substitution on the urea nitrogen exerts profound effects on PDE3A inhibitory potency [2]. This 312-fold differential provides a validated structure-activity relationship for probe development. Procurement of 1-cyclopropylurea as a synthetic building block enables exploration of structure-activity relationships at the urea N-substituent position, which is critical for optimizing PDE3A engagement.

Aurora B Kinase Inhibitor Lead Optimization

The cyclopropylurea derivative 8a demonstrated superior Aurora B inhibition (IC₅₀ = 10.5 nM) relative to carbamate analog 6e (IC₅₀ = 16.2 nM) and showed improved kinase selectivity and safety profile compared with multi-kinase inhibitors such as sunitinib [3]. This evidence supports procurement of 1-cyclopropylurea for medicinal chemistry campaigns targeting Aurora B-driven cancers, particularly breast cancer, where cyclopropylurea-containing indolin-2-one derivatives have demonstrated cellular activity in MDA-MB-468 cells (IC₅₀ = 29.1 ± 7.3 nM) [3].

Conformationally Constrained Urea Fragment Library Construction

The cyclopropyl group confers conformational rigidity that restricts accessible dihedral angles relative to unconstrained N-alkyl ureas (e.g., N-methylurea, N-ethylurea) [1]. This constraint reduces the entropic penalty upon target binding and can enhance metabolic stability by shielding the urea moiety from oxidative metabolism [4]. Procurement of 1-cyclopropylurea enables construction of conformationally biased fragment libraries for screening against diverse targets, with the understanding that the unsubstituted fragment requires subsequent elaboration to achieve target-specific potency.

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